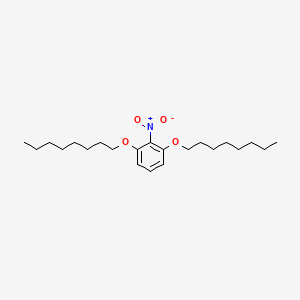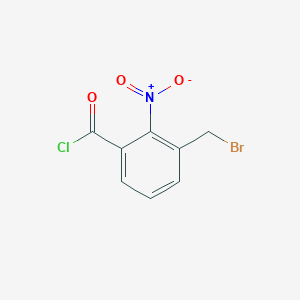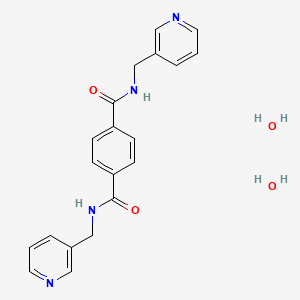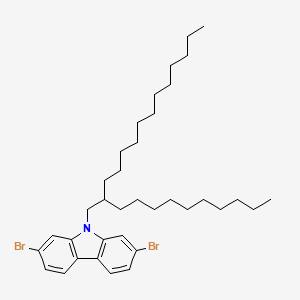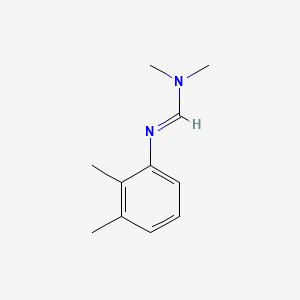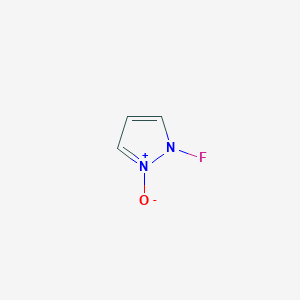
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole can be achieved through several routes. One common method involves the cyclization of hydrazine derivatives with fluorinated carbonyl compounds. For instance, the reaction of hydrazine with 1-fluoro-2-oxo-1,3-dicarbonyl compounds under acidic or basic conditions can yield the desired pyrazole derivative. Industrial production methods often employ catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts such as palladium or copper to facilitate the cyclization reaction.
Analyse Des Réactions Chimiques
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-fluoro-2-hydroxy-pyrazole.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include pyrazolone derivatives, hydroxylated pyrazoles, and substituted pyrazoles.
Applications De Recherche Scientifique
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science, where its unique properties can be exploited for specific applications.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and keto group play crucial roles in binding to these targets, often through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-2-oxo-1H-pyrazole: Lacks the fluorine atom, resulting in different reactivity and binding properties.
1-Fluoro-3-oxo-1H-pyrazole: Has the keto group at a different position, affecting its chemical behavior and applications.
1-Fluoro-2-hydroxy-1H-pyrazole: Contains a hydroxyl group instead of a keto group, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
921604-89-9 |
|---|---|
Formule moléculaire |
C3H3FN2O |
Poids moléculaire |
102.07 g/mol |
Nom IUPAC |
1-fluoro-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C3H3FN2O/c4-5-2-1-3-6(5)7/h1-3H |
Clé InChI |
YBBDFQNCMJJZGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN([N+](=C1)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


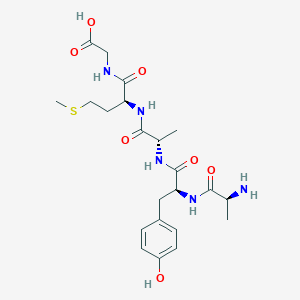
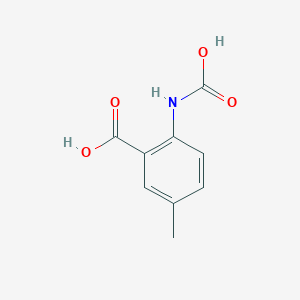
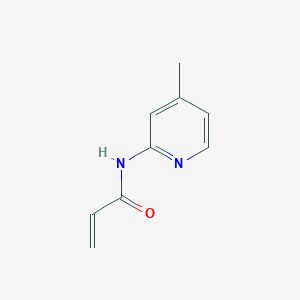

![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
